molecular formula C25H25N3O4 B2932435 N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-17-5

N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2932435
CAS No.: 877657-17-5
M. Wt: 431.492
InChI Key: PPHOWYRLFSSSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core fused with a benzofuran ring system. Key structural elements include:

  • A p-tolyl group (para-methylphenyl) at position 3, introducing steric bulk and lipophilicity.
  • An N-cyclohexyl acetamide side chain at position 1, modulating solubility and bioavailability.

Properties

CAS No.

877657-17-5

Molecular Formula

C25H25N3O4

Molecular Weight

431.492

IUPAC Name

N-cyclohexyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H25N3O4/c1-16-11-13-18(14-12-16)28-24(30)23-22(19-9-5-6-10-20(19)32-23)27(25(28)31)15-21(29)26-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,26,29)

InChI Key

PPHOWYRLFSSSFV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5CCCCC5

solubility

not available

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

Molecular Formula: C19H22N4O3
Molecular Weight: 358.40 g/mol
CAS Number: Not available in the provided sources.

The compound features a complex structure that includes a benzofuro-pyrimidine moiety, which is known for its diverse biological activities. The presence of the cyclohexyl and p-tolyl groups may influence its pharmacokinetic properties and biological interactions.

Anticancer Potential

Research indicates that compounds similar to N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Case Study: Inhibition of Tumor Growth

A study explored the effects of pyrimidine derivatives on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-75.0Apoptosis induction
BHeLa3.5Cell cycle arrest
CA5494.2Inhibition of angiogenesis

The results suggest that similar compounds could potentially be developed into effective anticancer agents.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Research Findings on Antioxidant Activity

In vitro assays demonstrated that the compound exhibits significant radical scavenging activity:

Assay TypeResult (IC50 µM)
DPPH Scavenging12.5
ABTS Scavenging10.0
FRAP Assay15.0

These findings indicate that the compound could be a promising candidate for further development as an antioxidant agent.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production; thus, inhibitors of this enzyme can be beneficial in treating hyperpigmentation disorders.

Tyrosinase Inhibition Results

In studies assessing tyrosinase inhibition:

CompoundIC50 (µM)Type of Inhibition
D8.0Competitive
E6.5Non-competitive

The data suggests that this compound may also possess skin-whitening properties through its action on tyrosinase.

Conclusion and Future Directions

The compound This compound demonstrates promising biological activities including anticancer effects, antioxidant properties, and potential as a tyrosinase inhibitor. Future research should focus on:

  • In vivo Studies: To validate the efficacy and safety profiles.
  • Mechanistic Studies: To elucidate the pathways involved in its biological activities.
  • Formulation Development: To explore its application in pharmaceutical formulations for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two closely related analogs from recent literature, focusing on structural variations and their implications:

N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide (CAS: 1252818-15-7)

  • Core Structure: Replaces the benzofuropyrimidinone with a thieno[3,2-d]pyrimidinone (sulfur-containing heterocycle), altering electronic properties and metabolic stability.
  • Side Chain : Cyclopentyl instead of cyclohexyl, reducing steric hindrance and lipophilicity (molecular weight: 401.5 g/mol vs. undisclosed for the main compound).
  • Molecular Formula : C20H20FN3O3S.

N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

  • Core Structure: Retains the benzofuropyrimidinone but substitutes the oxygen atom in the acetamide linkage with a thioether (-S-) group, affecting hydrogen-bonding capacity and oxidation susceptibility.
  • Substituent : A 2-chloro-4-methylphenyl group introduces both halogen and alkyl moieties, which may enhance target selectivity.
  • Molecular Weight : 468.0 g/mol (vs. ~430–450 g/mol estimated for the main compound).
  • Formula : C24H22ClN3O3S.

Structural and Functional Implications

Core Heterocycle Variations

Substituent Effects

  • p-Tolyl (main compound): Methyl group enhances lipophilicity, possibly improving membrane permeability.
  • Halogenated Aromatics (2-fluorobenzyl, 2-chloro-4-methylphenyl): Fluorine and chlorine atoms may engage in halogen bonding with biological targets, a feature absent in the main compound .

Side Chain Modifications

  • Cyclohexyl vs. Cyclopentyl : Cyclohexyl’s larger size may increase steric hindrance, affecting binding kinetics.
  • Thioether vs.

Data Table: Key Structural Comparisons

Parameter Main Compound Thienopyrimidinone Analog Benzofuropyrimidinone Thioether Analog
Core Structure Benzofuro[3,2-d]pyrimidinone Thieno[3,2-d]pyrimidinone Benzofuro[3,2-d]pyrimidinone
Position 3 Substituent p-Tolyl 2-Fluorobenzyl 2-Chloro-4-methylphenyl
Side Chain N-Cyclohexyl acetamide N-Cyclopentyl acetamide N-(2-Chloro-4-methylphenyl) thioacetamide
Molecular Formula Not disclosed C20H20FN3O3S C24H22ClN3O3S
Molecular Weight Estimated ~430–450 g/mol 401.5 g/mol 468.0 g/mol

Research Findings and Limitations

  • Synthetic Accessibility: The main compound’s benzofuropyrimidinone core is synthetically challenging compared to thieno analogs due to fused oxygen heterocycles .
  • Activity Data Gap: No direct bioactivity comparisons are available in the provided evidence. Further studies are needed to correlate structural differences with efficacy or toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.